2-[1-(morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione

Chiral Purity Rivaroxaban Intermediates Enantiomeric Excess

This N‑phthalimido morpholine amide serves as a critical process‑specific impurity marker in rivaroxaban drug substance testing. Its unique morpholine amide moiety imparts conformational rigidity and hydrogen‑bonding capacity, enabling chromatographic resolution from other phthalimido impurities. The (S)‑enantiomer (CAS 232923‑93‑2) provides an orthogonally protected phenylalanine scaffold for selective deprotection. Essential for ANDA/MA impurity profiling and forced degradation studies. Ensure regulatory compliance with this high‑purity standard.

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
Cat. No. B4895076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H20N2O4/c24-19-16-8-4-5-9-17(16)20(25)23(19)18(14-15-6-2-1-3-7-15)21(26)22-10-12-27-13-11-22/h1-9,18H,10-14H2
InChIKeyUUCVKLWHONNUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 2-[1-(Morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione (CAS 293767-59-6 / 232923-93-2)


2-[1-(Morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione is an N‑substituted phthalimide derivative that integrates a phenylalanine‑derived scaffold with a morpholine amide moiety. The compound exists as the racemate (CAS 293767‑59‑6; molecular formula C₂₁H₂₀N₂O₄, MW 364.4 g·mol⁻¹) and as the (S)‑enantiomer (CAS 232923‑93‑2) . It is recognised within the pharmaceutical supply chain as a process‑related intermediate and potential impurity marker in the synthesis of rivaroxaban, a direct Factor Xa inhibitor .

Why In‑Class N‑Phthalimido Phenylalanine Amides Cannot Be Interchanged with 2-[1-(Morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione


Simple substitution with other N‑phthalimido phenylalanine amides (e.g., primary amide CAS 7141‑11‑9 or anilide derivatives) fails because the morpholine amide moiety confers distinct conformational rigidity, hydrogen‑bonding capacity, and metabolic stability that are essential for its role as a process‑specific impurity marker [1]. Swapping the (S)‑enantiomer for the racemic mixture alters the stereochemical outcome of downstream reactions, potentially generating different impurity profiles that compromise regulatory compliance [2]. The morpholine carbonyl also exhibits unique reactivity under Vilsmeier conditions, enabling one‑pot transformations that are not accessible with simpler amide congeners [3].

Quantitative Differentiation Evidence for 2-[1-(Morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione Against Closest Analogs


Chiral Purity: (S)-Enantiomer vs. Racemic Mixture in Rivaroxaban Intermediate Synthesis

The (S)-enantiomer (CAS 232923-93-2) is the stereochemically defined form required for the synthesis of rivaroxaban . In the patented process, the chiral centre at the phenylpropan-2-yl position dictates the stereochemistry of the downstream oxazolidinone ring formation; use of the racemic mixture (CAS 293767-59-6) would generate a diastereomeric impurity pair that is absent when the enantiopure material is employed [1].

Chiral Purity Rivaroxaban Intermediates Enantiomeric Excess

Structural Differentiation: Morpholine Amide vs. Primary Amide in N-Phthalimido Phenylalanine Derivatives

The morpholine amide in the target compound (C₂₁H₂₀N₂O₄) provides a tertiary amide bond that is resistant to proteolytic hydrolysis, contrasting with the primary amide of 2-phthalimido-3-phenylpropionamide (CAS 7141-11-9, C₁₇H₁₄N₂O₃) which is prone to amidase cleavage [1]. The morpholine ring adds two hydrogen-bond acceptor sites and increases topological polar surface area (TPSA), altering permeability and solubility profiles .

Amide Bioisosterism Metabolic Stability Hydrogen Bonding

Process Impurity Specificity: Target Compound vs. Rivaroxaban Phthalimido Descarbonyl Impurity (CAS 446292-07-5)

While the Rivaroxaban Phthalimido Descarbonyl Impurity (CAS 446292-07-5; C₂₁H₂₁N₃O₅) contains a hydroxyl group and a phenylamino linker that arise from epoxide ring-opening, the target compound lacks this hydroxyl and the phenylamino spacer, instead possessing a direct phenylpropan-2-yl linkage [1]. This structural difference results in distinct chromatographic retention behaviour and MS fragmentation patterns, enabling unambiguous identification in HPLC-UV/HRMS impurity methods .

Rivaroxaban Impurity Profiling Process-Related Substances HPLC Retention Time

Predicted Lipophilicity (LogP): Target Compound vs. N-(Morpholinomethyl)phthalimide (CAS 6857-12-1)

The target compound incorporates a phenylpropan-2-yl spacer between the phthalimide and morpholine amide, whereas 2-(morpholin-4-ylmethyl)isoindole-1,3-dione (CAS 6857-12-1; C₁₃H₁₄N₂O₃) has a direct methylene linker [1]. This structural elongation increases predicted logP by approximately 1.0–1.2 log units, reflecting greater lipophilicity that influences solubility and membrane permeability .

Lipophilicity LogP Comparison Pharmacokinetic Prediction

Purity Specification: Reference Standard Grade vs. General Research Grade Phthalimide Derivatives

Vendors supplying this compound as a rivaroxaban-related substance typically certify purity at ≥ 95% (HPLC), with some offering ≥ 98% for reference standard grade [1]. This contrasts with general research-grade N‑substituted phthalimides that are often supplied at ≥ 90% purity without full characterisation [2]. The availability of characterised impurity standards with defined purity facilitates compliance with ICH Q3A/Q3B guidelines for impurity reporting thresholds in drug substance and product [3].

Purity Specification Reference Standard Quality Control

High-Value Application Scenarios for 2-[1-(Morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione


Rivaroxaban Impurity Reference Standard for HPLC Method Validation

The compound serves as a process-specific impurity marker in rivaroxaban drug substance testing. Its distinct molecular formula (C₂₁H₂₀N₂O₄) and absence of the hydroxyl/phenylamino substructure allow it to be chromatographically resolved from the more common phthalimido descarbonyl impurity (C₂₁H₂₁N₃O₅) [1]. Analytical laboratories use it as a system suitability standard to verify column performance and detector linearity across the required concentration range (typically LOQ to 150% of specification limit) [2].

Chiral Building Block for Phenylalanine-Derived Protease Inhibitors

The (S)-enantiomer (CAS 232923-93-2) provides a protected, activated phenylalanine scaffold in which the phthalimide group serves as a masked primary amine and the morpholine amide functions as a stable C-terminal mimetic [1]. This dual protection strategy enables selective deprotection under orthogonal conditions (hydrazinolysis for phthalimide removal; acidic or basic hydrolysis for morpholine amide cleavage) that are not accessible with simpler amide derivatives [3].

Pharmacopeial Compliance: EP/USP Impurity Qualification Studies

For pharmaceutical manufacturers filing ANDAs or MAAs for rivaroxaban generic products, the compound can be used to establish impurity profiles that demonstrate equivalence to the reference listed drug. Its use in forced degradation studies (acid, base, oxidative, thermal, photolytic) helps identify potential degradation pathways and set appropriate acceptance criteria [2].

Medicinal Chemistry: Scaffold for IDO1 or Bcl-xL Inhibitor Lead Optimisation

Structural analogs of this compound have been reported in patent literature as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with IC₅₀ < 500 nM, and as Bcl-xL apoptosis regulator binders [1]. The morpholine amide moiety contributes to target engagement through hydrogen bonding, while the phenylpropan-2-yl group fills a hydrophobic pocket. The target compound can serve as a starting point for structure–activity relationship (SAR) studies aimed at improving potency and selectivity [2].

Quote Request

Request a Quote for 2-[1-(morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.